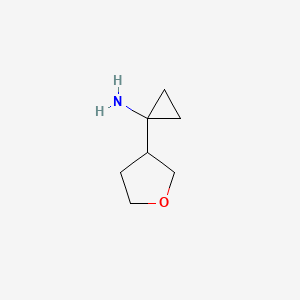![molecular formula C16H16ClN3O3 B12049771 (2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)
(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C16H16ClN3O3. It is a derivative of benzaldehyde and is characterized by the presence of a semicarbazone group, which is known for its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone typically involves the reaction of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the desired semicarbazone derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the semicarbazone group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. The semicarbazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone
- 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde thiosemicarbazone
- 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde thiosemicarbazone
Uniqueness
4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring and the presence of the semicarbazone group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C16H16ClN3O3 |
|---|---|
分子量 |
333.77 g/mol |
IUPAC 名称 |
[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-15-8-12(9-19-20-16(18)21)4-7-14(15)23-10-11-2-5-13(17)6-3-11/h2-9H,10H2,1H3,(H3,18,20,21)/b19-9+ |
InChI 键 |
QEOWTGJNDUBGIY-DJKKODMXSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC2=CC=C(C=C2)Cl |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Ala1,3,11,15]-Endothelin 1](/img/structure/B12049688.png)

![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12049709.png)

![4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12049717.png)

![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
![N-(3-bromophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049735.png)

![acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B12049745.png)



